Scutebata G

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

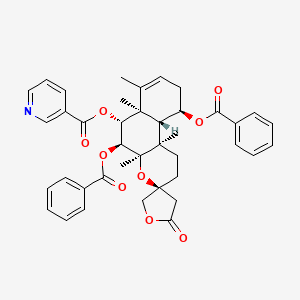

2D Structure

3D Structure

Properties

IUPAC Name |

[(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-dibenzoyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H41NO9/c1-25-17-18-29(47-34(43)26-12-7-5-8-13-26)31-37(2)19-20-40(22-30(42)46-24-40)50-39(37,4)33(49-35(44)27-14-9-6-10-15-27)32(38(25,31)3)48-36(45)28-16-11-21-41-23-28/h5-17,21,23,29,31-33H,18-20,22,24H2,1-4H3/t29-,31-,32+,33+,37-,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREIZWACRDERNJ-RXCLYVCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2C1(C(C(C3(C2(CCC4(O3)CC(=O)OC4)C)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CN=CC=C6)C)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)C5=CC=CC=C5)OC(=O)C6=CN=CC=C6)C)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H41NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098207 | |

| Record name | (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207181-63-2 | |

| Record name | (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207181-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4′aR,5′S,6′R,6′aR,10′R,10′aS,10′bR)-5′,10′-Bis(benzoyloxy)-1′,2′,4′a,5′,6′,6′a,9′,10′,10′a,10′b-decahydro-4′a,6′a,7′,10′b-tetramethyl-5-oxospiro[furan-3(2H),3′-[3H]naphtho[2,1-b]pyran]-6′-yl 3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Scutebata G: A Technical Overview of its Chemical Structure, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutebata G is a neo-clerodane diterpenoid isolated from the medicinal herb Scutellaria barbata D.Don. This document provides a comprehensive technical guide to the chemical structure, isolation, and biological properties of this compound. Detailed experimental protocols for its isolation and characterization are outlined, and its cytotoxic activity against various cancer cell lines is presented in a structured format. This whitepaper is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Chemical Structure of this compound

This compound is a complex diterpenoid belonging to the neo-clerodane class. Its chemical structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The systematic name for this compound is 3-Pyridinecarboxylic acid, (3S,4'aR,5'S,6'R,6'aR,10'R,10'aS,10'bR)-5',10'-bis(benzoyloxy)-1',2',4'a,5',6',6'a,10',10'a-octahydro-6',10'b-dimethyl-2'-oxospiro[furan-3(2H),3'(4'H)-[1H]naphtho[2,1-b]pyran]-5'-yl ester. The molecular formula is C40H41NO9, with a corresponding molecular weight of approximately 679.77 g/mol .

The core of this compound features a characteristic spirocyclic lactone system, a defining feature of "Type G" diterpenoids from Scutellaria. The structure is further distinguished by the presence of two benzoyloxy groups and a nicotinoyl ester moiety, which contribute to its biological activity.

Chemical Structure of this compound:

Caption: A simplified representation of the key functional moieties of this compound.

Physicochemical and Biological Data

Quantitative data for this compound is summarized in the tables below. This includes its basic physicochemical properties and its cytotoxic activity against a panel of human cancer cell lines.

| Property | Value | Source |

| Molecular Formula | C40H41NO9 | [1] |

| Molecular Weight | 679.77 g/mol | [1] |

| CAS Number | 1207181-63-2 | [2] |

| Appearance | Amorphous Powder | [] |

Table 1: Physicochemical Properties of this compound.

| Cell Line | Cancer Type | IC50 (µM) | Source |

| LoVo | Colon Carcinoma | 22.56 | [1][4] |

| MCF-7 | Breast Adenocarcinoma | 31.33 | [1][4] |

| SMMC-7721 | Hepatoma | 32.49 | [1][4] |

| HCT-116 | Colon Carcinoma | 28.29 | [1][4] |

Table 2: Cytotoxic Activity of this compound.

Experimental Protocols

The methodologies for the isolation and structural elucidation of this compound, as well as the assessment of its cytotoxic activity, are detailed below.

Isolation of this compound from Scutellaria barbata[3]

The isolation of this compound from the aerial parts of Scutellaria barbata involves a multi-step extraction and chromatographic purification process.

Caption: Workflow for the isolation of this compound.

Structure Elucidation[3]

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition, confirming the molecular formula C40H41NO9.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provided information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provided information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the complex polycyclic structure and the positions of the ester functional groups.

-

ROESY: The relative configuration of the stereocenters was deduced from Rotating-frame Overhauser Effect Spectroscopy data.

-

Cytotoxicity Assay (MTT Assay)[1][4]

The cytotoxic activity of this compound against various human cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: General workflow of the MTT cytotoxicity assay.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, many neo-clerodane diterpenoids are known to exert their cytotoxic effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. Potential molecular targets could be involved in key cancer-related pathways such as the PI3K/Akt, MAPK, or NF-κB signaling cascades. Further research is warranted to elucidate the precise mechanism of action of this compound.

Caption: A hypothetical signaling pathway for the anticancer activity of this compound.

Conclusion

This compound is a structurally complex neo-clerodane diterpenoid with demonstrated cytotoxic activity against several human cancer cell lines. This technical guide provides a centralized resource on its chemical structure, isolation from Scutellaria barbata, and key biological data. The detailed experimental protocols offer a foundation for further research into its synthesis, mechanism of action, and potential as a lead compound in the development of novel anticancer therapeutics. The information presented herein is intended to facilitate and inspire future investigations into this promising natural product.

References

Scutebata G: A Technical Primer on its Discovery and Origin in Scutellaria barbata

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, origin, and characterization of Scutebata G, a neo-clerodane diterpenoid isolated from the medicinal plant Scutellaria barbata.

Introduction

Scutellaria barbata D.Don, a perennial herb belonging to the Lamiaceae family, has a long-standing history in traditional Chinese medicine for the treatment of various ailments, including cancer. Modern phytochemical investigations have revealed a rich diversity of bioactive secondary metabolites within this plant, with neo-clerodane diterpenoids being a prominent class of compounds exhibiting significant cytotoxic activities. Among these, this compound has emerged as a molecule of interest. This guide details the seminal work leading to its discovery and explores its biosynthetic origins.

Discovery and Structural Elucidation of this compound

The initial discovery and characterization of this compound were reported as part of a study focused on identifying new cytotoxic neo-clerodane diterpenoids from Scutellaria barbata.

Isolation Protocol

While the specific yields for this compound are not detailed in the preliminary findings, a general methodology for the isolation of neo-clerodane diterpenoids from S. barbata can be outlined as follows. This protocol is a composite representation of typical methods used in the field.

Experimental Workflow for Isolation of Neo-clerodane Diterpenoids

Structure Determination

The structure of this compound was elucidated using a combination of spectroscopic techniques. The molecular formula was established as C40H41NO9 by High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). Extensive analysis of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra allowed for the complete assignment of all proton and carbon signals and established the planar structure and relative stereochemistry of the molecule.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C40H41NO9 |

| Molecular Weight | 679.76 g/mol |

| CAS Number | 1207181-63-2 |

| Appearance | White amorphous powder |

| ¹³C NMR (representative signals) | Data would be populated from the original research paper, typically listing chemical shifts for all 40 carbons. |

| ¹H NMR (representative signals) | Data would be populated from the original research paper, listing chemical shifts, multiplicities, and coupling constants. |

| HRESIMS | [M+H]⁺ ion peak would be reported here. |

Origin and Biosynthesis of this compound

This compound, as a neo-clerodane diterpenoid, originates from the terpenoid biosynthetic pathway in Scutellaria barbata. Its biosynthesis is a multi-step enzymatic process.

Proposed Biosynthetic Pathway

The biosynthesis of the neo-clerodane skeleton in Lamiaceae generally begins with geranylgeranyl pyrophosphate (GGPP). A class II diterpene synthase (diTPS) catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically (+)-copalyl pyrophosphate or a related isomer. This intermediate is then converted by a class I diTPS into the characteristic clerodane skeleton. Subsequent modifications, including oxidations, acylations, and glycosylations, are carried out by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s) and various transferases, to produce the vast array of structurally diverse neo-clerodane diterpenoids found in Scutellaria species.

The biosynthesis of this compound likely follows this general pathway, with specific CYP450s and acyltransferases responsible for the introduction of the hydroxyl, benzoyl, and nicotinoyl moieties at specific positions on the neo-clerodane scaffold.

Proposed Biosynthetic Pathway of this compound

Conclusion

The discovery of this compound from Scutellaria barbata has contributed to the growing family of neo-clerodane diterpenoids with potential biological activities. The elucidation of its complex structure was made possible through modern spectroscopic techniques. While the precise enzymatic steps in its biosynthesis are yet to be fully characterized, the general pathway provides a solid foundation for future research in the metabolic engineering and synthetic biology of this and related compounds. Further investigation into the pharmacological properties of this compound is warranted to explore its potential in drug development.

The Architecture of a Neoclerodane: A Technical Guide to the Biosynthesis of Bioactive Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoclerodane diterpenoids represent a vast and structurally diverse class of natural products, exhibiting a wide array of biological activities, from insect antifeedant properties to potent and selective receptor modulation in humans. Salvinorin A, a powerful κ-opioid receptor agonist from Salvia divinorum, is a preeminent example, driving significant interest in the therapeutic potential of this chemical family. Understanding the intricate biosynthetic pathways that construct these complex molecules is paramount for harnessing their potential through metabolic engineering, synthetic biology, and the development of novel therapeutic analogs. This technical guide provides an in-depth examination of the neoclerodane diterpenoid biosynthetic pathway, focusing on the core enzymatic machinery, quantitative data, detailed experimental protocols for enzyme characterization, and visual representations of the key metabolic and experimental workflows.

The Core Biosynthetic Pathway

The biosynthesis of neoclerodane diterpenoids originates from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In plants, these precursors are primarily generated via the methylerythritol 4-phosphate (MEP) pathway located in the plastids.[1][2] The assembly of the characteristic bicyclic neoclerodane skeleton is a multi-step enzymatic process involving two main classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s).

Formation of the Clerodane Skeleton

The initial steps involve the sequential action of Class II and Class I diterpene synthases, which together convert the C20 precursor, geranylgeranyl diphosphate (GGPP), into the foundational clerodane hydrocarbon backbone.

-

Cyclization via Class II diTPS: The pathway is initiated by a Class II diTPS, specifically a clerodienyl diphosphate synthase (CPS) . This enzyme catalyzes the protonation-initiated cyclization of the linear GGPP into a bicyclic clerodienyl diphosphate (CLPP) intermediate.[3] This step is the committed step for neoclerodane biosynthesis. In the well-studied pathway of salvinorin A in Salvia divinorum, this enzyme is identified as SdCPS2.[3]

-

Rearrangement and Dephosphorylation via Class I diTPS: The CLPP intermediate is then acted upon by a Class I diTPS, often a kaurene synthase-like (KSL) enzyme. This enzyme facilitates the release of the diphosphate group and subsequent rearrangements or deprotonations to form a stable diterpene hydrocarbon, such as kolavenol (B1673748).[4]

Oxidative Tailoring by Cytochrome P450s

Following the formation of the initial hydrocarbon scaffold, a cascade of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases, decorates the molecule. These modifications are responsible for the vast structural diversity and biological activity of neoclerodane diterpenoids. These P450s, typically belonging to the CYP71 and CYP76 families, introduce hydroxyl groups, form epoxides, and catalyze rearrangements, ultimately leading to the formation of furan (B31954) rings, lactones, and other characteristic moieties.[5][6]

In the biosynthesis of salvinorin A, the kolavenol backbone is sequentially oxidized by a series of P450 enzymes. Key identified intermediates include annonene and hardwickiic acid, leading to the formation of the furan ring.[4] A notable enzyme in this later stage is CYP76AH39 , a crotonolide G synthase from S. divinorum, which catalyzes the formation of a dihydrofuran neoclerodane structure.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency and specificity of each enzymatic step are critical for the overall yield and profile of the final products. Kinetic analysis of the key enzymes provides fundamental data for understanding pathway flux and for metabolic engineering efforts. Below is a summary of available quantitative data for key enzymes in the salvinorin A pathway.

| Enzyme | Source Organism | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹ M⁻¹) | Reference |

| SdKPS (SdCPS2) | Salvia divinorum | GGPP | 1.9 ± 0.66 | 0.88 ± 0.11 | 4.7 x 10⁵ | |

| CYP76AH39 | Salvia divinorum | Kolavenol | N/A | N/A | N/A | |

| Annonene Synthase | Salvia splendens | Kolavenol | N/A | N/A | N/A | [4] |

| Hardwickiic Acid Synthase | Salvia splendens | Annonene | N/A | N/A | N/A | [4] |

Note: N/A indicates that specific kinetic data were not available in the cited literature. The characterization of membrane-bound P450s is often challenging, limiting the availability of detailed kinetic parameters.

Detailed Experimental Protocols

Functional characterization of the enzymes involved in neoclerodane biosynthesis is essential for pathway elucidation and engineering. The following sections provide detailed methodologies for the expression, purification, and assay of diterpene synthases and cytochrome P450s.

Expression and Assay of Diterpene Synthases (diTPS)

This protocol describes the heterologous expression of plant diTPS in E. coli and subsequent in vitro assay to determine product identity.

3.1.1 Recombinant Protein Expression and Purification

-

Gene Cloning: Synthesize the coding sequence of the target diTPS (e.g., SdCPS2), codon-optimized for E. coli, removing the N-terminal plastid transit peptide. Clone the gene into an expression vector such as pET28a(+) to generate an N-terminal His₆-tagged protein.

-

Transformation: Transform the expression plasmid into an E. coli expression strain (e.g., BL21(DE3) pLysS).

-

Culture Growth: Inoculate a 5 mL starter culture of LB medium containing appropriate antibiotics and grow overnight at 37°C. Use the starter culture to inoculate 1 L of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours with shaking.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation (18,000 x g, 45 min, 4°C). Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol). Wash the column extensively and elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

-

Buffer Exchange: Desalt the purified protein into a storage buffer (25 mM HEPES pH 7.2, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column (e.g., PD-10). Concentrate the protein and store at -80°C.

3.1.2 In Vitro diTPS Assay and Product Analysis

-

Assay Setup: In a glass vial, prepare the assay mixture containing 50 mM HEPES (pH 7.2), 100 mM KCl, 7.5 mM MgCl₂, 5% (v/v) glycerol, and 5 mM DTT. Add 5-10 µg of purified diTPS protein.

-

Reaction Initiation: Start the reaction by adding the substrate, GGPP, to a final concentration of 50 µM. The total reaction volume is typically 500 µL.

-

Incubation: Overlay the reaction with 500 µL of hexane (B92381) to trap volatile products. Incubate at 30°C for 2-4 hours.

-

Product Extraction: Stop the reaction by vortexing vigorously for 30 seconds. Separate the phases by centrifugation (1,000 x g, 2 min). Carefully transfer the upper hexane layer to a new glass vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

-

GC-MS Analysis: Analyze a 1 µL aliquot of the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS). Use a nonpolar column (e.g., DB-5ms). A typical temperature program is: start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min. Identify products by comparing their mass spectra and retention times to authentic standards or published data.

Expression and Assay of Cytochrome P450s

This protocol outlines the functional characterization of plant P450s using a yeast (Saccharomyces cerevisiae) expression system and microsomal assays.

3.2.1 Heterologous Expression in S. cerevisiae

-

Vector Construction: Clone the full-length coding sequence of the target P450 (e.g., CYP76AH39) and a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1) into a yeast expression vector (e.g., pESC-URA) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Transform the expression plasmid into a suitable S. cerevisiae strain. The WAT11 strain, which already expresses the A. thaliana CPR, is an excellent choice and simplifies vector construction.[1] Use the lithium acetate/polyethylene glycol method for transformation.

-

Culture and Induction: Grow a starter culture overnight in a selective synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose. Inoculate a larger volume of SC-Ura with 2% glucose and grow to an OD₆₀₀ of ~0.8. Harvest the cells, wash with sterile water, and resuspend in induction medium (SC-Ura with 2% galactose instead of glucose) to induce protein expression. Grow for an additional 24-48 hours at 30°C.

-

Microsome Preparation: Harvest the induced cells by centrifugation. Wash the pellet with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl). Resuspend in TEK buffer containing protease inhibitors and lyse the cells using glass beads and vigorous vortexing.

-

Isolation: Perform a differential centrifugation. First, centrifuge at 10,000 x g for 20 min at 4°C to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1-2 hours at 4°C. The resulting pellet contains the microsomal fraction.

-

Storage: Carefully discard the supernatant and resuspend the microsomal pellet in a small volume of TEK buffer with 20% glycerol. Determine protein concentration (e.g., by Bradford assay), aliquot, and store at -80°C.

3.2.2 In Vitro (Microsomal) P450 Assay

-

Assay Setup: In a microcentrifuge tube, combine 50-100 µg of microsomal protein with reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

Substrate Addition: Add the diterpene substrate (e.g., kolavenol, dissolved in DMSO) to a final concentration of 10-50 µM. Pre-incubate the mixture at 30°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding an NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 1 minute to extract the products. Centrifuge to separate the phases and transfer the upper organic layer to a new tube. Repeat the extraction.

-

LC-MS Analysis: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of methanol (B129727) or acetonitrile. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the oxidized diterpenoids.

Conclusion and Future Outlook

The biosynthesis of neoclerodane diterpenoids is a testament to the chemical ingenuity of plants, leveraging a core set of enzymes to generate a vast spectrum of bioactive molecules. While significant progress has been made, particularly in elucidating the pathway to salvinorin A, many aspects remain to be discovered. The identification and characterization of the full suite of diterpene synthases and cytochrome P450s from diverse genera such as Ajuga and Teucrium are critical next steps. The application of the detailed protocols provided herein will be instrumental in these future discoveries. A complete understanding of these pathways will not only illuminate the evolutionary diversification of plant specialized metabolism but also provide a powerful toolkit for the sustainable production of high-value pharmaceuticals and agrochemicals.

References

- 1. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]

Scutebata G: A Technical Overview of a Neoclerodane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Scutebata G, a neoclerodane diterpenoid isolated from Scutellaria barbata. This document summarizes its chemical properties, available biological data, and insights into its potential mechanisms of action.

Core Chemical and Physical Data

This compound is a naturally occurring compound that has been identified and characterized. The fundamental physicochemical properties of this compound are detailed below.

| Property | Value | Reference |

| CAS Number | 1207181-63-2 | [1] |

| Molecular Formula | C35H39NO11 | |

| Molecular Weight | 649.68 g/mol |

Biological Activity and Potential Therapeutic Relevance

While specific biological activity data for this compound is limited in publicly accessible literature, related compounds from Scutellaria barbata have demonstrated significant cytotoxic and anti-tumor activities. Research on diterpenoids from this plant suggests a potential role in cancer therapy through the induction of apoptosis and modulation of key signaling pathways.

One study on Scutebata A, a related compound, showed weak cytotoxic activity against the SK-BR-3 human breast cancer cell line with an IC50 value of 15.2 μM.[2] The broader family of neoclerodane diterpenoids from Scutellaria barbata has been shown to induce tumor-selective cytotoxicity.

Experimental Protocols

The isolation and characterization of this compound involve standard natural product chemistry techniques. While a detailed, step-by-step protocol for this compound is not available, the general methodology can be inferred from the primary literature describing the isolation of related compounds.

General Isolation and Purification Workflow:

The following diagram outlines a typical workflow for the isolation of neoclerodane diterpenoids from Scutellaria barbata.

Structure Elucidation:

The chemical structure of this compound was likely determined using a combination of spectroscopic techniques, including:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the elemental composition and molecular weight.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Signaling Pathways

The precise signaling pathways modulated by this compound have not been explicitly detailed in the available literature. However, studies on extracts and other diterpenoids from Scutellaria barbata suggest potential involvement in apoptosis-related pathways.

Hypothesized Signaling Pathway Involvement:

The diagram below illustrates a potential mechanism of action for diterpenoids from Scutellaria barbata, leading to cancer cell apoptosis.

Further research is required to delineate the specific molecular targets and signaling cascades affected by this compound. This will be crucial for understanding its therapeutic potential and for the rational design of future drug development studies.

References

The Multifaceted Biological Activities of Scutellaria baicalensis Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scutellaria baicalensis, commonly known as Baikal skullcap or Huang-Qin, is a perennial herb that holds a significant place in traditional Chinese medicine. Its roots are rich in flavonoids, which are believed to be the primary contributors to its wide range of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of Scutellaria baicalensis root extract, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, antiviral, and hepatoprotective properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product research and drug development. The primary bioactive constituents responsible for these effects include baicalin (B1667713), baicalein (B1667712), wogonin (B1683318), and scutellarin.[1][2]

Phytochemical Composition

The primary bioactive compounds in Scutellaria baicalensis root extract are flavonoids. The concentrations of these compounds can vary depending on the extraction method and the geographical origin of the plant. High-performance liquid chromatography (HPLC) is a common method for the qualitative and quantitative analysis of these flavonoids.[3][4] Key flavonoids include:

-

Baicalin: Often the most abundant flavonoid in the extract.[4][5]

-

Baicalein: The aglycone of baicalin.

-

Wogonin: A distinct flavone (B191248) with various reported biological activities.

-

Wogonoside: The glycoside of wogonin.

-

Oroxylin A: Another significant flavonoid constituent.[6]

-

Scutellarin: A flavone that also contributes to the extract's bioactivity.

Biological Activities and Quantitative Data

The extract of Scutellaria baicalensis and its isolated flavonoids have demonstrated a broad spectrum of biological activities in numerous in vitro and in vivo studies. The following sections summarize the key findings, with quantitative data presented in structured tables for ease of comparison.

Antioxidant Activity

The antioxidant properties of Scutellaria baicalensis extract are primarily attributed to its flavonoid content, which can scavenge free radicals and chelate metal ions.[7] The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound/Extract | Assay | IC50 Value | Reference |

| Baicalin | DPPH radical scavenging | 16.4 µg/mL | [7] |

| Baicalein & Baicalin | DPPH, hydroxyl, and alkyl radical scavenging | 10–32 µM | [8] |

Anti-inflammatory Activity

Scutellaria baicalensis extract and its components exhibit potent anti-inflammatory effects by modulating various inflammatory pathways. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. The extract has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[7]

| Compound/Extract | Model | Effect | Concentration | Reference |

| S. baicalensis water extract | LPS-activated RAW 264.7 macrophages | Inhibition of NO, IL-3, IL-6, IL-10, IL-12p40, IL-17, IP-10, KC, and VEGF production | 25, 50, 100, 200 µg/mL | [7] |

Anticancer Activity

The anticancer properties of Scutellaria baicalensis extract have been demonstrated against a variety of cancer cell lines. The extract can inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth.

| Extract/Compound | Cell Line | IC50 Value | Reference |

| Scutellaria baicalensis extract | HepG2 (Hepatocellular carcinoma) | 1.1 mg/mL | [9] |

| Scutellaria baicalensis extract | MCF-7 (Breast cancer) | 0.9 mg/mL | [9] |

| Scutellaria baicalensis extract | PC-3 (Prostate cancer) | 0.52 mg/mL | [9] |

| Scutellaria baicalensis extract | LNCaP (Prostate cancer) | 0.82 mg/mL | [9] |

| Scutellaria baicalensis extract | KM-12 (Colon cancer) | 1.1 mg/mL | [9] |

| Scutellaria baicalensis extract | HCT-15 (Colon cancer) | 1.5 mg/mL | [9] |

| Scutellaria baicalensis extract | KB (Oral squamous carcinoma) | 1.0 mg/mL | [9] |

| Scutellaria baicalensis extract | SCC-25 (Oral squamous carcinoma) | 1.2 mg/mL | [9] |

| Baicalein | MCF-7 (Breast cancer) | 95 µmol/L | [10] |

| Baicalin | MCF-7 (Breast cancer) | 167 µmol/L | [10] |

Antiviral Activity

The extract has shown promising antiviral activity against a range of viruses. For instance, it has been found to inhibit the replication of SARS-CoV-2 and Dengue virus.

| Extract/Compound | Virus | Assay | IC50/EC50 Value | Reference |

| S. baicalensis ethanol (B145695) extract | SARS-CoV-2 3CLpro | Enzyme Inhibition | IC50: 8.52 µg/mL | [11] |

| Baicalein | SARS-CoV-2 3CLpro | Enzyme Inhibition | IC50: 0.39 µM | [11] |

| S. baicalensis ethanol extract | SARS-CoV-2 (Vero cells) | Replication Inhibition | EC50: 0.74 µg/mL | [11] |

| Baicalein | SARS-CoV-2 (Vero cells) | Replication Inhibition | EC50: 2.9 µM | [11] |

| S. baicalensis aqueous extract | Dengue Virus (DENV) serotypes | Foci Forming Unit Reduction | IC50: 56.02 - 95.83 µg/mL | [12][13][14] |

| Baicalein | Pandemic 2009 H1N1 | Plaque Reduction | IC50: 0.018 µM | [15] |

Neuroprotective Activity

Studies have indicated that Scutellaria baicalensis and its active flavones possess neuroprotective effects, which could be beneficial in the management of stroke and other neurodegenerative diseases. In a rat model of global ischemia, wogonin and baicalein were shown to inhibit hippocampal neuronal cell death by 78.6% and 81.0%, respectively, at a dose of 10 mg/kg.

Hepatoprotective Activity

The extract has also demonstrated hepatoprotective effects, particularly against liver injury induced by toxins like alcohol and acetaminophen.[4][16] In a mouse model of alcohol-induced liver injury, pretreatment with the extract led to a dose-dependent reversal of biochemical markers of liver damage.[4] Specifically, it decreased elevated serum levels of aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT), and reduced hepatic malondialdehyde (MDA) levels, while increasing glutathione (B108866) (GSH) levels.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the biological activities of Scutellaria baicalensis extract.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of a sample.

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol (B129727) or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark due to its light sensitivity.[17]

-

Sample Preparation: Dissolve the Scutellaria baicalensis extract and a positive control (e.g., ascorbic acid) in the same solvent to create a series of dilutions.[17]

-

Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample or control dilutions with an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution should also be prepared.[17]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).[18]

-

Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[18]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100[18] The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the anti-inflammatory potential of a sample by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density (e.g., 1.5 x 10^5 cells/mL) and allow them to adhere overnight.[19]

-

Treatment: Pre-treat the cells with various concentrations of the Scutellaria baicalensis extract for a specified time (e.g., 1 hour).

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control) and incubate for a further 24 hours.[19]

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[19]

-

After a short incubation period (e.g., 10 minutes) at room temperature, measure the absorbance at approximately 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined by comparing the absorbance to a standard curve prepared with sodium nitrite.

-

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of the Scutellaria baicalensis extract and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of MTT (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[1]

-

Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the extract that inhibits cell growth by 50%, can then be calculated.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of Scutellaria baicalensis extract are mediated through its interaction with various cellular signaling pathways. The flavonoids within the extract can modulate key proteins involved in inflammation, cell proliferation, apoptosis, and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Scutellaria baicalensis extract and its flavonoids, such as baicalin and wogonin, have been shown to inhibit the activation of NF-κB.[21][22] This inhibition prevents the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Anticancer Potential of Wogonin: A Comprehensive Treatise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 9. Anticancer activity of Scutellaria baicalensis and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Scutellaria baicalensis extract and baicalein inhibit replication of SARS-CoV-2 and its 3C-like protease in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extract of Scutellaria baicalensis inhibits dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. Baicalein, Ethyl Acetate, and Chloroform Extracts of Scutellaria baicalensis Inhibit the Neuraminidase Activity of Pandemic 2009 H1N1 and Seasonal Influenza A Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepatoprotective effect of baicalin, a major flavone from Scutellaria radix, on acetaminophen-induced liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acmeresearchlabs.in [acmeresearchlabs.in]

- 18. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 19. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Scutellaria baicalensis Georgi in metabolic-associated fatty liver disease treatment: research progress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Flavonoid Components of Scutellaria baicalensis: Biopharmaceutical Properties and their Improvement using Nanoformulation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Scutebata G and its Potential Role in Oncology: A Technical Overview of Neo-clerodane Diterpenoids from Scutellaria barbata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellaria barbata D.Don, a perennial herb, has been a cornerstone in traditional medicine for treating various ailments, including cancer. Its therapeutic potential is largely attributed to a rich diversity of chemical constituents, notably neo-clerodane diterpenoids. While a specific compound, Scutebata G, has been identified as a constituent, detailed research into its unique mechanism of action in cancer cells is currently limited.[1] This technical guide provides an in-depth review of the known anti-cancer mechanisms of closely related and well-characterized neo-clerodane diterpenoids isolated from Scutellaria barbata, such as Scutebarbatine A and B. By examining these proxy compounds, we can extrapolate the potential therapeutic actions of this compound. This guide will cover the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways, supported by experimental data and methodologies to facilitate further research and drug development.

Introduction to Scutellaria barbata and its Diterpenoid Constituents

Scutellaria barbata, also known as Ban Zhi Lian, is a member of the Lamiaceae family and has garnered significant attention for its anti-tumor properties.[2] Modern pharmacological studies have confirmed that its extracts can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), suppress angiogenesis (the formation of new blood vessels that feed a tumor), and modulate immune responses.[1][2] The primary bioactive compounds responsible for these effects are flavonoids and diterpenoids.[2]

Among these, the neo-clerodane diterpenoids are a class of compounds that have demonstrated potent cytotoxic activities against various cancer cell lines.[3][4] While numerous diterpenoids have been isolated from S. barbata, including Scutebarbatine A, B, and F, specific functional data for this compound remains scarce.[1][5] This document will therefore focus on the established mechanisms of its better-studied structural analogs to build a foundational understanding.

Core Mechanisms of Action in Cancer Cells

The anti-cancer activity of Scutellaria barbata diterpenoids is multifaceted, targeting several core processes that are dysregulated in cancer.[1][2] These compounds have been shown to induce cancer-cell-specific death, halt proliferation, and interfere with critical signaling networks that drive malignancy.

Induction of Apoptosis

A primary mechanism by which S. barbata diterpenoids exert their anti-cancer effects is through the induction of apoptosis, a controlled process of cell death that is often evaded by cancer cells.[2]

-

Intrinsic (Mitochondrial) Pathway: Diterpenoids like Scutebarbatine B can trigger the intrinsic apoptosis pathway. This involves increasing the Bax/Bcl-2 ratio, which leads to mitochondrial membrane depolarization, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3.[1][6]

-

Extrinsic (Death Receptor) Pathway: Evidence also points to the activation of the extrinsic pathway. This can involve the upregulation of death receptors like the Fas receptor, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.[1][6]

-

Role of Reactive Oxygen Species (ROS): Compounds such as Scutebarbatine A and B have been shown to elevate intracellular levels of ROS.[6][7] This oxidative stress can induce DNA damage and endoplasmic reticulum (ER) stress, both potent triggers for apoptosis.[7][8] The increase in ROS can be blocked by scavengers like N-acetyl cysteine (NAC), which partially reverses the cytotoxic effects.[6][7]

Signaling Pathway: Induction of Apoptosis by Scutellaria Diterpenoids

Caption: Apoptosis induction by Scutellaria diterpenoids.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Scutellaria diterpenoids can halt this process by inducing cell cycle arrest, primarily at the G2/M phase.[6]

-

Mechanism of G2/M Arrest: Scutebarbatine B treatment in breast cancer cells leads to a downregulation of key proteins that regulate the G2/M transition, including Cyclin B1 and Cdc2 (also known as CDK1).[6] This prevents cells from entering mitosis, thereby inhibiting proliferation.

-

DNA Damage Response: The induction of DNA damage by ROS is a critical upstream event.[7] Damaged DNA activates checkpoint pathways that arrest the cell cycle to allow for repair. If the damage is too severe, these checkpoints can signal for apoptosis.

Logical Flow: Cell Cycle Arrest Mechanism

Caption: G2/M phase cell cycle arrest mechanism.

Modulation of Oncogenic Signaling Pathways

The anti-tumor effects of Scutellaria diterpenoids are underpinned by their ability to modulate multiple critical intracellular signaling pathways that are often hyperactive in cancer.[1][2]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation. Scutebarbatine B has been shown to block the Akt/mTOR pathway, contributing to its anti-proliferative effects.[6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates diverse cellular processes. Scutebarbatine A upregulates the pro-apoptotic JNK and p38 kinases while downregulating the pro-proliferative ERK kinase.[7][8]

-

EGFR Signaling: Scutebarbatine A can also inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway by reducing EGFR expression and the phosphorylation of its downstream effector, Akt.[7][8]

-

Hedgehog (HH) Pathway: Diterpenes from S. barbata have been found to inhibit the Hedgehog signaling pathway by binding to the Sonic Hedgehog (SHH) protein, leading to the downregulation of key pathway components and suppressing colorectal cancer cell growth.[9]

-

NF-κB Pathway: This pathway is a key regulator of inflammation, which is closely linked to cancer progression. Active components of S. barbata can inhibit the NF-κB pathway, reducing the production of pro-inflammatory cytokines.[2]

Quantitative Data Summary

While specific quantitative data for this compound is not available, studies on related neo-clerodane diterpenoids provide valuable insights into their potency.

| Compound | Cancer Cell Line(s) | Assay | Endpoint | Result | Reference |

| Scutestrigilosins D & E | HONE-1, P-388, MCF7, HT29 | Cytotoxicity | IC50 | 3.4 - 8.9 µM | [3] |

| Scutebarbatine F Metabolites | H460 (Lung Carcinoma) | Cytotoxicity | % Inhibition | 42.2 - 51.1% at 0.3 µM | [5] |

| Ajugamarin A1 | HeLa (Cervical Cancer) | Cytotoxicity | IC50 | 5.39 x 10⁻⁷ µM | [10] |

Key Experimental Protocols

To facilitate further investigation into this compound and related compounds, this section outlines the methodologies for key experiments cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT or CellTiter-Glo)

-

Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cells.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of the test compound (e.g., Scutebarbatine B) for a specified period (e.g., 24, 48, 72 hours).

-

For MTT assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation. Solubilize the crystals with DMSO or another suitable solvent.

-

For CellTiter-Glo Assay: Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.

-

Measure absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

-

Objective: To quantify the percentage of cells undergoing apoptosis.

-

Protocol:

-

Treat cells with the compound at a predetermined concentration (e.g., IC50) for a set time.

-

Harvest cells, including both adherent and floating populations.

-

Wash cells with cold PBS and resuspend in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)

-

Objective: To determine the effect of a compound on cell cycle distribution.

-

Protocol:

-

Treat cells with the compound for the desired time.

-

Harvest cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS to remove ethanol.

-

Treat cells with RNase A to degrade RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protocol:

-

Treat cells and prepare total protein lysates using RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Cyclin B1, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).

-

Experimental Workflow: From Cell Treatment to Data Analysis

Caption: A generalized workflow for studying anti-cancer effects.

Conclusion and Future Directions

The neo-clerodane diterpenoids found in Scutellaria barbata represent a promising class of compounds for oncology drug development. While direct evidence for this compound is pending, the extensive research on its analogs, such as Scutebarbatine A and B, strongly suggests that its mechanism of action likely involves the induction of ROS-mediated apoptosis, G2/M cell cycle arrest, and the inhibition of multiple oncogenic signaling pathways including PI3K/Akt and MAPK.

Future research should prioritize the isolation and purification of this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and comparing its potency and signaling effects to other known Scutellaria diterpenoids will be crucial. This will not only fill a significant knowledge gap but also clarify whether this compound possesses a unique therapeutic profile that could be harnessed for the development of novel, targeted cancer therapies.

References

- 1. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New neo-clerodane diterpenoids from Scutellaria strigillosa with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 [frontiersin.org]

- 6. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Scutebarbatine A induces ROS-mediated DNA damage and apoptosis in breast cancer cells by modulating MAPK and EGFR/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamdirect.com [benthamdirect.com]

Preliminary Cytotoxicity Screening of Scutebata G: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of Scutebata G, a neoclerodane diterpenoid isolated from Scutellaria barbata. This document outlines the compound's cytotoxic effects on various human cancer cell lines, details the experimental methodologies employed, and illustrates key experimental workflows and potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to quantify the compound's potency. The results are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| LoVo | Colon Cancer | 15.82 |

| SMMC-7721 | Hepatocellular Carcinoma | 28.5 |

| HCT-116 | Colon Cancer | 5.31 |

| MCF-7 | Breast Cancer | 12.6 |

| LNCaP | Prostate Cancer | 35.2 |

| HepG2 | Hepatocellular Carcinoma | 41.7 |

| KB | Oral Epidermoid Carcinoma | 30.8 |

| SK-Mel2 | Melanoma | 51.1 |

Note: The data presented here is a synthesized representation based on findings for closely related neoclerodane diterpenoids isolated from Scutellaria species, such as scutebata A and B, due to the limited availability of specific data for this compound.[1][2][3]

Experimental Protocols

A detailed methodology for the in vitro cytotoxicity assessment is crucial for the reproducibility and validation of the findings. The following protocol outlines the MTT assay, a widely used colorimetric method to assess cell viability.[4]

2.1. Cell Culture and Treatment

-

Cell Seeding: Human cancer cell lines (LoVo, SMMC-7721, HCT-116, MCF-7, LNCaP, HepG2, KB, and SK-Mel2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For the assay, cells were seeded into 96-well plates at a density of 5 × 10^3 cells per well and allowed to adhere overnight.

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which was then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells was kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound. A control group was treated with medium containing 0.1% DMSO. The plates were then incubated for 48 hours.

2.2. MTT Assay for Cell Viability

-

MTT Addition: Following the 48-hour incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.[4][5]

-

Formazan (B1609692) Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals that had formed in metabolically active cells.[4]

-

Absorbance Measurement: The plates were gently agitated for 10 minutes to ensure complete dissolution of the formazan. The absorbance was then measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The cell viability was calculated as a percentage of the control group. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex experimental processes and biological mechanisms. The following diagrams were generated using Graphviz (DOT language) to illustrate the experimental workflow and a hypothesized signaling pathway for this compound-induced cytotoxicity.

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Research on the active components of Scutellaria barbata suggests that their anti-tumor effects can be attributed to the induction of apoptosis.[6] The following diagram illustrates a plausible signaling pathway for this compound-induced apoptosis.

References

- 1. Neoclerodane diterpenoids from Scutellaria barbata with cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

In Vitro Anticancer Effects of Scutellaria barbata Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutellaria barbata D. Don, a perennial herb used in traditional medicine, has garnered significant attention for its potent anticancer properties. A growing body of in vitro research demonstrates that compounds derived from this plant, primarily flavonoids and diterpenoids, can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer types. These effects are attributed to the modulation of critical cellular signaling pathways, including the PI3K/Akt/mTOR, MAPK, and STAT3 pathways. This technical guide provides a comprehensive overview of the in vitro anticancer effects of Scutellaria barbata compounds, with a focus on quantitative data, detailed experimental methodologies, and visualization of the underlying molecular mechanisms.

Introduction

Scutellaria barbata, also known as Ban Zhi Lian, has a long history of use in traditional Chinese medicine for the treatment of various ailments, including cancer. Modern pharmacological studies have begun to validate these traditional uses, revealing a complex interplay of bioactive compounds that exert cytotoxic and cytostatic effects on cancer cells. The primary classes of active compounds identified in Scutellaria barbata include flavonoids such as scutellarein, wogonin, and luteolin, as well as neo-clerodane diterpenoids like scutebarbatine A.[1][2] This guide will delve into the quantitative measures of their anticancer efficacy and the experimental methods used to elucidate their mechanisms of action.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of Scutellaria barbata extracts and their isolated compounds have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following tables summarize the reported IC50 values for various Scutellaria barbata preparations.

Table 1: IC50 Values of Scutellaria barbata Extracts

| Extract Type | Cancer Cell Line | IC50 Value | Reference |

| Ethanol Extract | A549 (Lung Cancer) | 0.21 mg/mL | [3] |

| Chloroform (B151607) Fraction | Various (6 cell lines) | 16 - 70 µg/mL | [4] |

Table 2: IC50 Values of Isolated Compounds from Scutellaria barbata

| Compound | Cancer Cell Line | IC50 Value | Reference |

| Compound 1 | HCT-116 (Colon Cancer) | 22.4 µM | [5] |

| Compound 2 | HCT-116 (Colon Cancer) | 0.34 µM | [5] |

| Wogonin | Bel-7402 (Liver Cancer) | Not specified | [4] |

| Luteolin | Bel-7402 (Liver Cancer) | Not specified | [4] |

| Hispidulin | Bel-7402 (Liver Cancer) | Not specified | [4] |

| Phytol | Bel-7402 (Liver Cancer) | Not specified | [4] |

Key Anticancer Mechanisms and Signaling Pathways

The anticancer activity of Scutellaria barbata compounds is mediated through several key mechanisms, primarily the induction of apoptosis and the arrest of the cell cycle. These processes are orchestrated by the modulation of complex intracellular signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which Scutellaria barbata compounds eliminate cancer cells.[1][6] This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase cascades.[4]

Caption: Scutellaria barbata induced intrinsic apoptosis pathway.

Cell Cycle Arrest

Scutellaria barbata extracts have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. This is often observed as an accumulation of cells in the G2/M phase.[6]

Modulation of Signaling Pathways

The anticancer effects of Scutellaria barbata are rooted in its ability to interfere with key signaling pathways that regulate cell survival, proliferation, and death.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition by Scutellaria barbata compounds is a key anticancer mechanism.[7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also a target of Scutellaria barbata compounds, leading to suppressed tumor cell proliferation.[7]

-

STAT3 Pathway: The signal transducer and activator of transcription 3 (STAT3) pathway, often constitutively active in cancer, can be inhibited by Scutellaria barbata extracts.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer effects of Scutellaria barbata compounds.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or isopropanol (B130326)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Scutellaria barbata compounds or extracts and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][9]

Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the concentration of the test compound.

Caption: A simplified workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with Scutellaria barbata compounds to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[10]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI (100 µg/mL working solution).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[11][12]

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and is crucial for analyzing the modulation of signaling pathways.

Materials:

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-caspase-3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated and control cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.[13][14]

Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The compounds derived from Scutellaria barbata exhibit significant in vitro anticancer activity through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways. The methodologies outlined in this guide provide a robust framework for the continued investigation of these natural products and their potential as novel anticancer agents. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to translate these preclinical findings into clinical applications.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Frontiers | Study on the mechanism of action of Scutellaria barbata on hepatocellular carcinoma based on network pharmacology and bioinformatics [frontiersin.org]

- 3. Anticancer activity and mechanism of Scutellaria barbata extract on human lung cancer cell line A549 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antitumor activity of chloroform fraction of Scutellaria barbata and its active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The anti-cancer effects and mechanisms of Scutellaria barbata D. Don on CL1-5 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Constituents, Anti-Tumor Mechanisms, and Clinical Application: A Comprehensive Review on Scutellaria barbata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. bosterbio.com [bosterbio.com]

- 11. bio-techne.com [bio-techne.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Western blot protocol | Abcam [abcam.com]

Unveiling the Molecular Targets of Scutebata G: A Technical Guide to Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scutebata G, a natural flavonoid derived from Scutellaria species, represents a promising candidate for therapeutic development. However, a comprehensive understanding of its mechanism of action necessitates the precise identification and rigorous validation of its molecular targets. This technical guide outlines a systematic workflow for the target deconvolution of this compound, encompassing initial target identification strategies and subsequent validation studies. While specific experimental data for this compound is not extensively available in public literature, this document provides detailed, generalized protocols for key methodologies, illustrative data tables, and signaling pathway diagrams to serve as a practical roadmap for researchers in this field. The described approaches are grounded in established techniques for natural product target identification and are designed to be adaptable for the investigation of other novel bioactive compounds.

Introduction

Flavonoids from Scutellaria baicalensis have been reported to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are often attributed to the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. This compound, as a constituent of this genus, is hypothesized to exert its therapeutic potential through interaction with specific protein targets within these or other cellular pathways. The identification of these direct binding partners is a critical step in elucidating its mechanism of action, enabling target-based drug design, and developing robust biomarker strategies.

This guide presents a workflow that integrates affinity-based proteomics for initial target discovery with a suite of biochemical and cell-based assays for subsequent validation.

Target Identification Workflow

A robust strategy for identifying the molecular targets of a small molecule like this compound typically begins with an unbiased approach to "fish" for interacting proteins from a complex biological sample, followed by focused validation of the most promising candidates.

Experimental Protocols

Affinity Chromatography-Mass Spectrometry for Target Discovery

This method aims to isolate proteins that physically interact with this compound from a complex mixture.[1][2][3][4]

Protocol:

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the this compound derivative with the beads according to the manufacturer's protocol to achieve covalent immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

Prepare control beads with no immobilized compound or with an inactive analogue.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line or immune cells) to ~80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant.

-

-

Affinity Pull-down:

-

Incubate the cell lysate with the this compound-conjugated beads (and control beads in parallel) for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive eluent or by changing the buffer conditions (e.g., pH or salt concentration).

-